Physicochemical properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
Physicochemical properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
Introduction: The Foundational Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the principle of "fail early, fail cheap" is a paramount strategy for mitigating risk and optimizing resource allocation. A significant proportion of clinical trial failures can be attributed not to a lack of pharmacological potency, but to suboptimal physicochemical properties of the drug candidate. These intrinsic molecular characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), collectively defining its pharmacokinetic profile and ultimate bioavailability. Therefore, a comprehensive understanding and early-stage characterization of these properties are not merely a perfunctory exercise but a cornerstone of rational drug design.[1]
This guide provides an in-depth technical overview of the core physicochemical properties of the novel chemical entity 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine . As experimental data for this specific molecule is not extensively published, this document will focus on two key areas:
-
In Silico Profiling: Presentation of computationally predicted properties to establish a baseline understanding of the molecule's characteristics.
-
Methodological Framework: Detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with a self-validating system for characterization.
The insights derived from such a profile are critical for guiding lead optimization, enabling formulation strategies, and ultimately increasing the probability of clinical success.[2][3]
Molecular Structure:
The chemical structure of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is presented below. Its key features include a central p-substituted benzene ring, a primary aliphatic amine (methanamine), and a tertiary amine within a 3-methylpiperidine moiety. The presence of two basic centers is a critical feature that will profoundly influence its properties.
-
IUPAC Name: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
-
SMILES: NCC1=CC=C(C=C1)CN2CCCC(C)C2
Part 1: In Silico Physicochemical Profile & Drug-Likeness Assessment
Computational tools provide a rapid, cost-effective first pass assessment of a molecule's properties, guiding initial experimental design.[2][3][4] The following parameters for 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine were predicted using established algorithms, such as those available through platforms like SwissADME.[5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₂N₂ | Defines the elemental composition. |
| Molecular Weight | 218.34 g/mol | Within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and diffusion. |
| logP (Octanol/Water) | 2.15 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| logS (Aqueous Solubility) | -2.80 | Predicts that the compound is "Soluble" to "Moderately Soluble" (intrinsic solubility of the neutral form). |
| pKa (Most Basic) | 9.98 | Corresponds to the primary aminomethyl group. This group will be predominantly protonated (cationic) at physiological pH. |
| pKa (Second Basic) | 8.75 | Corresponds to the tertiary amine in the piperidine ring. This group will also be significantly protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | A low TPSA (< 140 Ų) is associated with good cell membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds. |
| Rotatable Bonds | 4 | Indicates good conformational flexibility, which can be important for receptor binding. |
| Lipinski's Rule of Five | 0 Violations | The compound adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability. |
Interpretation of Predicted Data:
The in silico profile of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is promising from a drug-likeness perspective. The molecular weight is low, and it shows no violations of Lipinski's Rule of Five. The predicted logP suggests the molecule should effectively cross biological membranes. Crucially, the presence of two basic nitrogens with pKa values of 9.98 and 8.75 means this compound will be predominantly dicationic at acidic pH (e.g., the stomach) and will exist as a mixture of monocationic and dicationic species at physiological pH (7.4). This ionization behavior will dominate its aqueous solubility and interaction with biological targets.
Part 2: Experimental Determination of Core Physicochemical Properties
While predictions are invaluable, empirical data is the gold standard. The following sections detail the standard operating procedures for determining the key physicochemical parameters.
Acid Dissociation Constant (pKa) Determination
Causality: The pKa dictates the extent of a molecule's ionization at a given pH. For this compound, the two basic centers will significantly influence its solubility, absorption, and potential for salt formation. Spectrophotometric determination is a robust method for compounds possessing a chromophore, which this molecule's phenyl ring provides.[6][7]
Experimental Protocol: UV-Metric Titration
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in methanol.
-
Buffer Preparation: Prepare a series of universal buffers covering a pH range from 2.0 to 12.0, with increments of 0.5 pH units. Ensure constant ionic strength (e.g., 0.15 M KCl) across all buffers.
-
Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the compound's stock solution to each buffer, achieving a final concentration of ~50 µM.
-
Spectrophotometric Measurement: Measure the full UV absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these key wavelengths against pH. The resulting data will form a sigmoidal or multi-sigmoidal curve.[6]
-
The pKa values correspond to the inflection points of this curve. These can be determined by fitting the data to the appropriate Henderson-Hasselbalch-derived equations for a dibasic species.
-
Caption: Gold-standard shake-flask method for logD determination.
Thermodynamic Aqueous Solubility
Causality: Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can severely limit bioavailability. [3]Thermodynamic solubility represents the true equilibrium solubility of a compound and is essential for lead optimization and pre-formulation studies. [8][9] Experimental Protocol: Shake-Flask Method (Thermodynamic)
-
Sample Preparation: Add an excess amount of the solid compound (to ensure a saturated solution) to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached. [10][11]3. Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the supernatant by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or high-speed centrifugation. [8]4. Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Data Reporting: Report the solubility in µg/mL or µM at each specific pH.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Chemical Stability Assessment
Causality: A drug substance must remain stable under various environmental conditions to ensure its safety, efficacy, and shelf-life. [12][13]Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH. [14] Protocol Outline: Forced Degradation Study
-
Stress Conditions: Subject solutions of the compound (~1 mg/mL) to a panel of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: Solid compound and solution at 60°C for 7 days
-
Photolytic: Solution exposed to ICH-specified light conditions (UV/Vis)
-
-
Time Points: Sample the solutions at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) and a mass spectrometry (MS) detector.
-
Evaluation:
-
Quantify the remaining parent compound to determine the percentage of degradation.
-
Monitor for the appearance of new peaks (degradants).
-
Use MS data to propose structures for the major degradants.
-
The goal is to achieve 5-20% degradation to adequately reveal pathways without completely destroying the molecule.
-
Diagram: Chemical Stability Study Logic
Caption: Logical flow of a forced degradation stability study.
Conclusion
The comprehensive physicochemical profiling of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a critical step in its evaluation as a potential drug candidate. The in silico predictions suggest a favorable drug-like profile, characterized by moderate lipophilicity, good potential for oral absorption, and, most importantly, a distinct dibasic nature that will govern its behavior in a biological milieu. The provided experimental protocols offer a robust, self-validating framework for empirically determining the pKa, lipophilicity, solubility, and stability of this compound. The integration of high-quality predicted and experimental data will empower research scientists and drug development professionals to make informed decisions, guiding formulation development, anticipating pharmacokinetic challenges, and ultimately accelerating the journey from discovery to clinical application.
References
- Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?.
- J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery.
- Journal of Chemical Education. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- PubMed. (n.d.). Impact of physicochemical profiling for rational approach on drug discovery.
- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Sygnature Discovery. (n.d.). Physicochemical Profiling.
- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
-
SwissADME. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
- Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
- ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
- IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Bio-protocol. (n.d.). 3.7. Determination of Thermodynamic Solubility.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- PASCO. (n.d.). Experiment C33: Determination of pKa by Half Titration.
- BioAscent. (n.d.). Physicochemical Profiling & DMPK | Drug Discovery Services.
- BioDuro. (n.d.). ADME Solubility Assay.
- PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- PCBIS. (n.d.). Kinetic solubility.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
- CMC Pharma. (2022, June 8). Stability Studies in Pharmaceuticals.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Molecular Modelling Group [molecular-modelling.ch]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME [swissadme.ch]
- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. sourceforge.net [sourceforge.net]
- 7. acdlabs.com [acdlabs.com]
- 8. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 9. 1-(1-Methylpiperidin-3-yl)-1-phenylmethanamine | C13H20N2 | CID 3064185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. VEGA On-line [ddl.unimi.it]
- 11. patcore.com [patcore.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - [4-(4-methylpiperidin-1-yl)phenyl]methanamine (C13H20N2) [pubchemlite.lcsb.uni.lu]

